2-Phenoxypyridine
Overview
Description
2-Phenoxypyridine is an organic compound that features a pyridine ring bonded to a phenoxy group.
Mechanism of Action
Target of Action
It’s known that phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It’s also been used in the molecular structure of pesticides .
Mode of Action
It’s known that phenoxypyridine has different properties from diaryl ethers . It’s been suggested that replacing the benzene ring with a pyridine ring can usually increase the π-π stacking probability of the target molecule and improve the biological activity .
Biochemical Pathways
It’s been reported that a pd (ii)-catalyzed oxidative alkoxycarbonylation of phenol derivatives with atmospheric pressure of co–o2 and alcohols has been achieved . This reaction provides an efficient strategy for the synthesis of carboxylic esters and can be applied to the late-stage modification of complex molecules .
Pharmacokinetics
It’s known that diaryl ether, an important active fragment in pesticide molecules, has good lipid solubility, metabolic stability, cell membrane penetration, and sufficient molecular flexibility . These properties can improve biological activity and photostability .
Result of Action
It’s known that phenoxypyridine has been widely introduced into bioactive molecules as an active scaffold .
Action Environment
It’s known that phenoxypyridine has different properties from diaryl ethers , which might suggest its action could be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
2-Phenoxypyridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound has good lipid solubility, metabolic stability, and cell membrane penetration . These properties make it an important active fragment in pesticide molecules .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is known that the compound has good lipid solubility, which may influence its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxypyridine can be synthesized through various methods. One efficient method involves the use of aryne chemistry. In this approach, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with pyridin-2(1H)-one to form this compound derivatives .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar aryne chemistry methods. The process is optimized for high yields and broad substrate scope, making it environmentally benign and economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxypyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxide derivatives, while reduction can yield phenylpyridine derivatives .
Scientific Research Applications
2-Phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Phenoxypyridine can be compared with other similar compounds, such as:
Phenoxyquinazoline and Phenoxyquinoxaline: These compounds share the phenoxy group but differ in their heterocyclic rings, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAAWTRWNWSLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197300 | |
Record name | Phenyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-68-0 | |
Record name | 2-Phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-pyridyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4783-68-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-pyridyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenoxypyridine?
A1: this compound has a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol.
Q2: How is the conformation of this compound determined?
A2: Both experimental and computational methods are employed to determine the conformation of this compound. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide insights into the molecule's structure and dynamics. Additionally, ab initio molecular orbital calculations and conformational analysis tools can predict the preferred conformation based on energy minimization principles. []
Q3: What are the characteristic spectral features of this compound?
A3: this compound exhibits distinct absorption bands in the ultraviolet (UV) and infrared (IR) regions, which are characteristic of its molecular structure. These spectral features arise from electronic transitions and vibrational modes within the molecule and can be used for identification and characterization. For example, the 1La band observed in the UV spectrum is attributed to specific electronic transitions within the molecule. []
Q4: What are the common synthetic applications of 2-phenoxypyridines?
A4: 2-Phenoxypyridines serve as valuable starting materials and intermediates in various organic transformations. Their reactivity stems from the presence of the ether linkage and the pyridine ring. One notable application is their use as directing groups in metal-catalyzed C–H functionalization reactions. These reactions allow for the introduction of various functional groups at specific positions on the aromatic ring, expanding the synthetic versatility of 2-phenoxypyridines. [, , , , , , , , , , , ]
Q5: Can you provide examples of metal-catalyzed reactions involving 2-phenoxypyridines?
A5: Certainly! 2-Phenoxypyridines have been successfully employed in palladium-catalyzed direct ortho-arylation reactions with aldehydes to produce aryl ketones. [] These compounds can also undergo palladium-catalyzed oxidative alkoxycarbonylation with carbon monoxide (CO) and alcohols, yielding carboxylic esters. [] Additionally, iridium-catalyzed C–H amidation reactions using sulfonyl azides as the nitrogen source provide access to ortho-hydroxyanilines. [] These reactions highlight the versatility of 2-phenoxypyridines in constructing diverse molecular scaffolds.
Q6: What is the role of this compound in these catalytic reactions?
A6: In these reactions, this compound often functions as a directing group. It coordinates to the metal catalyst, bringing it into close proximity to the C-H bond targeted for functionalization. This coordination enhances the reactivity of the C-H bond and enables selective modification at the desired position. [, , ]
Q7: How is computational chemistry used in the study of 2-phenoxypyridines?
A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2-phenoxypyridines. Density functional theory (DFT) calculations provide insights into electronic structures, bond strengths, and molecular geometries. These calculations aid in rationalizing experimental observations, predicting reaction pathways, and designing novel derivatives with tailored properties. []
Q8: How does the structure of this compound influence its activity?
A8: The structure of this compound significantly impacts its activity. Modifying the substituents on the phenyl ring or the pyridine ring can alter its electronic properties, steric hindrance, and overall molecular geometry. These modifications, in turn, affect its binding affinity to targets, metabolic stability, and other pharmacological properties. Structure-activity relationship (SAR) studies aim to elucidate these relationships and guide the design of more potent and selective derivatives. For example, researchers discovered that incorporating a bulky tert-butyl group at the 2-position of the phenoxy ring in a series of 2-(phenoxypyridine)-3-phenylureas enhanced their potency as P2Y1 antagonists. []
Q9: What are some of the reported biological activities of 2-phenoxypyridines?
A9: this compound derivatives have shown a diverse range of biological activities. Some exhibit herbicidal properties, inhibiting the growth of certain plants. [, , ] Others have been identified as potential therapeutic agents, targeting specific receptors or enzymes. For example, researchers have explored their potential as lipoxygenase inhibitors, which could have applications in treating inflammation and other related conditions. [] Furthermore, some 2-phenoxypyridines have demonstrated activity as c-Jun N-terminal kinase (JNK) inhibitors, suggesting their potential in treating cancer and inflammatory diseases. []
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